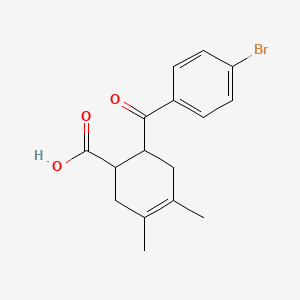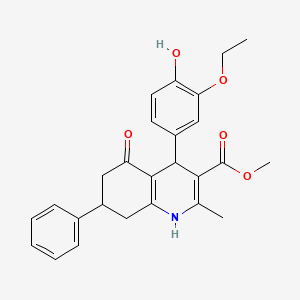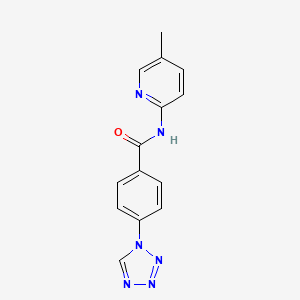
6-(4-Bromobenzoyl)-3,4-dimethylcyclohex-3-ene-1-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-(4-Bromobenzoyl)-3,4-dimethylcyclohex-3-ene-1-carboxylic acid is an organic compound characterized by the presence of a bromobenzoyl group attached to a cyclohexene ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6-(4-Bromobenzoyl)-3,4-dimethylcyclohex-3-ene-1-carboxylic acid typically involves the acylation of a cyclohexene derivative with 4-bromobenzoyl chloride. The reaction is carried out in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3) under anhydrous conditions . The reaction mixture is then quenched with water and the product is purified through recrystallization.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the implementation of green chemistry principles, such as the use of safer solvents and catalysts, can improve the sustainability of the production process.
Análisis De Reacciones Químicas
Types of Reactions
6-(4-Bromobenzoyl)-3,4-dimethylcyclohex-3-ene-1-carboxylic acid can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the bromobenzoyl group to a benzyl group.
Substitution: The bromine atom in the bromobenzoyl group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium cyanide (KCN) can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of benzyl derivatives.
Substitution: Formation of substituted benzoyl derivatives.
Aplicaciones Científicas De Investigación
6-(4-Bromobenzoyl)-3,4-dimethylcyclohex-3-ene-1-carboxylic acid has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a pharmacological tool.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 6-(4-Bromobenzoyl)-3,4-dimethylcyclohex-3-ene-1-carboxylic acid involves its interaction with specific molecular targets and pathways. The bromobenzoyl group can interact with enzymes and receptors, modulating their activity. The compound may also interfere with cellular signaling pathways, leading to various biological effects .
Comparación Con Compuestos Similares
Similar Compounds
4-Bromobenzoic acid: A simpler analog with a bromobenzoyl group attached to a benzoic acid.
4-Bromobenzoyl chloride: A reactive intermediate used in the synthesis of various bromobenzoyl derivatives.
Uniqueness
6-(4-Bromobenzoyl)-3,4-dimethylcyclohex-3-ene-1-carboxylic acid is unique due to its cyclohexene ring structure, which imparts distinct chemical and physical properties compared to simpler analogs like 4-bromobenzoic acid.
Propiedades
IUPAC Name |
6-(4-bromobenzoyl)-3,4-dimethylcyclohex-3-ene-1-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17BrO3/c1-9-7-13(14(16(19)20)8-10(9)2)15(18)11-3-5-12(17)6-4-11/h3-6,13-14H,7-8H2,1-2H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WKBLOZSJOWBALR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(CC(C(C1)C(=O)C2=CC=C(C=C2)Br)C(=O)O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17BrO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-chloro-N-{[4-chloro-3-(6-methyl-1,3-benzoxazol-2-yl)phenyl]carbamothioyl}-4-ethoxybenzamide](/img/structure/B5184350.png)
![5-[5-(isopropoxymethyl)-1,2,4-oxadiazol-3-yl]-6-methyl-N-propyl-3,4-dihydro-2,7-naphthyridine-2(1H)-carboxamide](/img/structure/B5184357.png)
![2-[4-(pyrimidin-2-yl)piperazin-1-yl]-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B5184360.png)
![N-[3-(1,3-benzothiazol-2-yl)-4-hydroxyphenyl]-5-bromo-2-chlorobenzamide](/img/structure/B5184364.png)
![7-[(3-Fluorophenyl)[(6-methylpyridin-2-YL)amino]methyl]-2-methylquinolin-8-OL](/img/structure/B5184379.png)
![2-(3,4-dimethyl-6-oxo-1-phenylpyrazolo[3,4-b]pyridin-7-yl)-N-(4-methyl-1,3-thiazol-2-yl)propanamide](/img/structure/B5184394.png)
![N-cyclohexyl-3-[(4-methylpiperazin-1-yl)sulfonyl]benzamide](/img/structure/B5184401.png)
![1-[(2-fluorophenyl)methyl]-N-[[3-(methoxymethyl)-1H-pyrazol-5-yl]methyl]-6-oxopiperidine-3-carboxamide](/img/structure/B5184405.png)

![butyl 4-({[(5-methyl-4-phenyl-4H-1,2,4-triazol-3-yl)thio]acetyl}amino)benzoate](/img/structure/B5184434.png)
![8-[4-(2-chlorophenyl)-1-piperazinyl]-6-methyl[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B5184449.png)


